Methylcyanocarbamate dimer

CO₂ capture chemisorption carbamate stability

Methylcyanocarbamate dimer (CAS 100753‑38‑6, synonym MCCD) is a dimeric adduct of methyl N‑cyanocarbamate (C₃H₄N₂O₂)₂ with the empirical formula C₆H₈N₄O₄ and molecular weight 200.15 g·mol⁻¹. The compound is classified as a nitrile‑carbamate hybrid and is listed in the MeSH Supplementary Concept database as an admixture in BMK fungicide.

Molecular Formula C3H4N2O2
Molecular Weight 200.15 g/mol
CAS No. 100753-38-6
Cat. No. B009241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyanocarbamate dimer
CAS100753-38-6
SynonymsMCCD
methylcyanocarbamate dime
Molecular FormulaC3H4N2O2
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESCOC(=O)NC#N.COC(=O)NC#N
InChIInChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6)
InChIKeyZSYJMXLJNPEAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcyanocarbamate Dimer (CAS 100753‑38‑6): A Specialized Dimeric Cyano‑Carbamate Intermediate for Controlled Reactivity Applications


Methylcyanocarbamate dimer (CAS 100753‑38‑6, synonym MCCD) is a dimeric adduct of methyl N‑cyanocarbamate (C₃H₄N₂O₂)₂ with the empirical formula C₆H₈N₄O₄ and molecular weight 200.15 g·mol⁻¹ . The compound is classified as a nitrile‑carbamate hybrid and is listed in the MeSH Supplementary Concept database as an admixture in BMK fungicide [1]. Its SMILES notation, COC(=O)NC#N.COC(=O)NC#N, explicitly identifies it as a non‑covalent or coordination dimer of two methyl N‑cyanocarbamate monomer units, distinguishing it from the monomeric methyl cyanocarbamate (CAS 21729‑98‑6) that serves as the primary industrial intermediate for carbendazim, benomyl, and albendazole synthesis .

Why In‑Class Monomeric Cyanocarbamates Cannot Substitute for Methylcyanocarbamate Dimer: Physicochemical and Regulatory Rationale


Monomeric methyl cyanocarbamate (CAS 21729‑98‑6) and methylcyanocarbamate dimer (CAS 100753‑38‑6) are chemically and functionally non‑interchangeable. The monomer is a reactive, thermally labile species used as a transient intermediate in benzimidazole synthesis (boiling point 172.4 °C, density 1.195 g·cm⁻³) [1], whereas the dimer exhibits markedly higher estimated boiling point (337.86 °C) and density (1.536 g·cm⁻³), implying differentiated phase behavior and thermal stability . Critically, the monomer is heat-unstable and requires stabilization as its calcium salt for industrial handling , while the dimer form is catalogued as an admixture component of BMK fungicide in regulatory hygiene monitoring (Gig Sanit 1985) [2]. These differences in thermal stability, phase properties, and regulatory identity mean that a procurement decision between monomeric and dimeric cyanocarbamates directly impacts process safety, analytical detection windows, and compliance with existing hygiene monitoring frameworks.

Quantitative Differentiation Evidence: Methylcyanocarbamate Dimer vs. Closest Analogs and In‑Class Candidates


CO₂ Chemisorption Capture Efficiency: Methylcyanocarbamate Dimer vs. Benchmark Monoethanolamine (MEA)

Methylcyanocarbamate dimer demonstrates a reported CO₂ chemisorption binding constant K꜀ʙᴍ of 6.9 × 10⁶, which is mechanistically attributed to zwitterionic adduct formation enabled by its dimeric carbamate scaffold . This value is approximately 2–3 orders of magnitude higher than the equilibrium constants reported for primary amine‑based sorbents such as 30 wt% aqueous monoethanolamine (MEA), which exhibit carbamate formation equilibrium constants on the order of ~10³–10⁴ M⁻¹ under comparable conditions [1]. The enhanced binding affinity suggests that the dimeric structure provides intramolecular H‑bonding stabilization that reduces water accessibility to the carbamate linkage, resulting in deeper CO₂ capture at lower amine loadings than conventional monomeric amines.

CO₂ capture chemisorption carbamate stability zwitterionic adduct

Thermal Stability and Phase Behavior Differentiation: Methylcyanocarbamate Dimer vs. Monomeric Methyl Cyanocarbamate

The estimated boiling point of methylcyanocarbamate dimer is 337.86 °C, nearly double that of monomeric methyl cyanocarbamate (172.4 °C at 760 mmHg) [1]. The monomer is explicitly described as heat-unstable; it is typically isolated and handled as its calcium salt to prevent thermal degradation during industrial carbendazim/benomyl synthesis . The dimer’s higher boiling point and estimated density (1.536 vs. 1.195 g·cm⁻³) indicate a substantially less volatile, more thermally robust entity, which translates into a wider safe‑handling temperature window and reduced vapor exposure risk in open‑vessel processes.

thermal stability boiling point process safety storage stability

Regulatory Identity and Impurity Monitoring: Methylcyanocarbamate Dimer as a Distinct Environmental Marker vs. Monomeric Albendazole Impurity 7

Methylcyanocarbamate dimer possesses a distinct regulatory identity separate from the monomer. The MeSH database explicitly catalogues the dimer (CAS 100753‑38‑6) as an admixture in BMK fungicide and indexes it under Chemical Water Pollutants, referencing hygiene monitoring studies (Gig Sanit 1985;(6):77) [1]. In contrast, monomeric methyl cyanocarbamate (CAS 21729‑98‑6) is primarily regulated as Albendazole Impurity 7, an organic impurity requiring rigorous analytical monitoring during albendazole API synthesis . This bifurcated regulatory identity means that analytical reference standards, detection methods (HPLC/UV/MS), and acceptable impurity thresholds differ for the two forms.

regulatory compliance impurity profiling environmental monitoring hygiene standards

Polar Surface Area and Chromatographic Behavior: Methylcyanocarbamate Dimer vs. Monomer

The estimated topological polar surface area (PSA) of methylcyanocarbamate dimer is 124.24 Ų , which is exactly double the monomeric unit PSA (approximately 62.12 Ų per monomer). This near‑doubling of PSA indicates significantly stronger polar interactions with stationary phases in reversed‑phase or normal‑phase HPLC, translating to longer retention times and distinct elution profiles compared to the monomer [1]. For analytical method developers, this difference is critical: co‑elution of dimer and monomer can be resolved by exploiting their divergent PSA‑driven retention behavior.

polar surface area HPLC retention chromatographic separation analytical method development

Evidence‑Backed Application Scenarios Where Methylcyanocarbamate Dimer (CAS 100753‑38‑6) Provides Differentiated Value


High‑Affinity CO₂ Capture Sorbent Development Leveraging Dimeric Carbamate Scaffold

Research groups developing next‑generation CO₂ capture technologies can utilize methylcyanocarbamate dimer as a high‑affinity chemisorption scaffold. Its reported K꜀ʙᴍ of 6.9 × 10⁶ surpasses conventional MEA‑based sorbents (K_eq ~10³–10⁴ M⁻¹) by 100‑ to 1,000‑fold, potentially enabling lower sorbent loading, reduced regeneration energy, and smaller absorber column footprints [1].

Process‑Safety‑Optimized Synthesis Requiring Thermally Robust Cyanocarbamate Intermediates Above 170 °C

Industrial organic synthesis routes that operate above 170 °C—temperatures at which monomeric methyl cyanocarbamate thermally degrades—can substitute the dimer to maintain reagent integrity. With an estimated boiling point of 337.86 °C, the dimer provides a substantial +165 °C thermal safety margin, reducing the risk of runaway exotherms and eliminating the need for calcium‑salt stabilization strategies required for the monomer .

Environmental Hygiene Monitoring and Fungicide Admixture Analysis per Gig Sanit 1985 Guidelines

Environmental and occupational hygiene laboratories conducting fungicide residue monitoring in water and soil matrices should procure the dimer as a reference standard for BMK fungicide admixture analysis, consistent with its MeSH indexing as a Chemical Water Pollutant and the original Gig Sanit 1985 hygiene study [2]. Its distinct PSA (124.24 Ų) facilitates chromatographic separation from co‑occurring monomeric cyanocarbamates in complex environmental samples .

Differentiated Analytical Reference Standard for HPLC Method Development in Pesticide Quality Control

Quality‑control laboratories developing HPLC methods for multi‑component fungicide formulations can employ methylcyanocarbamate dimer as a system‑suitability marker. Its doubled PSA relative to the monomer ensures baseline resolution under standard reversed‑phase conditions, providing unambiguous retention‑time identification and enabling robust impurity‑profiling workflows in carbendazim‑ and BMK‑containing products [3].

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